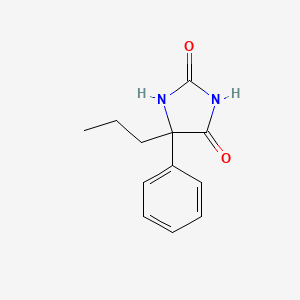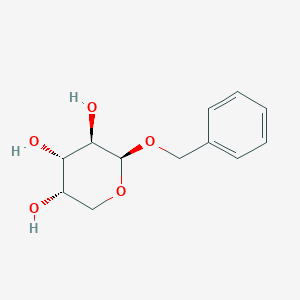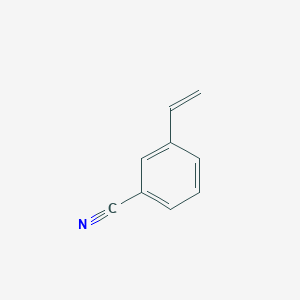
2-Bromo-p-cimeno
Descripción general
Descripción
2-Bromo-p-cymene, also known as 2-bromo-1-methyl-4-(1-methylethyl)-benzene, is an organic compound with the molecular formula C10H13Br. It is a derivative of p-cymene, a naturally occurring aromatic hydrocarbon found in essential oils of various plants. The bromine atom in 2-Bromo-p-cymene is attached to the benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Aplicaciones Científicas De Investigación
2-Bromo-p-cymene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Análisis Bioquímico
Biochemical Properties
2-Bromo-p-cymene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to various biochemical effects .
Cellular Effects
The effects of 2-Bromo-p-cymene on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromo-p-cymene can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can activate signaling pathways such as the MAPK and NF-κB pathways, leading to changes in gene expression and cellular responses . Additionally, 2-Bromo-p-cymene has been reported to affect lipid metabolism by altering the expression of genes involved in lipid biosynthesis and degradation .
Molecular Mechanism
At the molecular level, 2-Bromo-p-cymene exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes. For example, 2-Bromo-p-cymene can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, resulting in prolonged neurotransmission and potential neurotoxic effects. Additionally, 2-Bromo-p-cymene can bind to DNA and proteins, causing structural changes that affect their function .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-p-cymene in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that 2-Bromo-p-cymene is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have indicated that continuous exposure to 2-Bromo-p-cymene can lead to adaptive responses in cells, such as the upregulation of antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of 2-Bromo-p-cymene vary with different dosages in animal models. At low doses, 2-Bromo-p-cymene has been shown to have minimal toxic effects and can even exhibit beneficial properties, such as anti-inflammatory and antioxidant activities . At high doses, 2-Bromo-p-cymene can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often associated with the generation of ROS and the subsequent oxidative damage to cellular components .
Metabolic Pathways
2-Bromo-p-cymene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The metabolism of 2-Bromo-p-cymene involves its conversion to various metabolites, which can further participate in biochemical reactions. One of the key metabolic pathways is the hydroxylation of the aromatic ring, leading to the formation of hydroxylated metabolites that can be conjugated with glucuronic acid or sulfate for excretion . These metabolic transformations can influence the overall bioavailability and toxicity of 2-Bromo-p-cymene.
Transport and Distribution
The transport and distribution of 2-Bromo-p-cymene within cells and tissues are mediated by specific transporters and binding proteins. For instance, 2-Bromo-p-cymene can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 2-Bromo-p-cymene can bind to intracellular proteins, such as albumin, which can affect its distribution and localization within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-p-cymene is influenced by various factors, including its chemical properties and interactions with cellular components. Studies have shown that 2-Bromo-p-cymene can localize to the endoplasmic reticulum (ER) and mitochondria, where it can exert its biochemical effects . The localization to the ER is particularly significant, as it can affect protein folding and secretion processes. Additionally, the presence of targeting signals and post-translational modifications can influence the subcellular distribution of 2-Bromo-p-cymene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-p-cymene can be synthesized through the bromination of p-cymene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of 2-Bromo-p-cymene follows similar principles but on a larger scale. The process involves the continuous addition of bromine to a solution of p-cymene in an appropriate solvent, with the reaction being monitored and controlled to optimize yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-p-cymene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form p-cymene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are used.
Major Products:
- Substitution reactions yield various substituted p-cymene derivatives.
- Oxidation reactions produce alcohols, aldehydes, or acids.
- Reduction reactions regenerate p-cymene.
Mecanismo De Acción
The mechanism of action of 2-Bromo-p-cymene involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2-Bromo-p-cymene can be compared with other brominated aromatic compounds, such as:
2-Bromo-toluene: Similar structure but lacks the isopropyl group.
4-Bromo-p-cymene: Bromine atom is positioned differently on the benzene ring.
2-Chloro-p-cymene: Chlorine atom instead of bromine.
Uniqueness: 2-Bromo-p-cymene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom with methyl and isopropyl groups makes it a versatile compound in various chemical transformations and applications.
Propiedades
IUPAC Name |
2-bromo-1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQXEZCUUYJJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179116 | |
| Record name | 2-Bromo-p-cymene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-76-5 | |
| Record name | 2-Bromo-p-cymene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-p-cymene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















